N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide is a complex organic compound that features a combination of fluorophenyl, piperazine, furan, and ethanesulfonamide groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3S/c1-2-26(23,24)20-14-17(18-8-5-13-25-18)22-11-9-21(10-12-22)16-7-4-3-6-15(16)19/h3-8,13,17,20H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWFTHHULVHVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Reacting 2-fluorophenylamine with piperazine under controlled conditions.
Introduction of the Furan Group: Coupling the piperazine derivative with a furan-containing reagent.
Sulfonamide Formation: Reacting the intermediate with ethanesulfonyl chloride to form the final sulfonamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine nitrogen atoms.
Reduction: Reduction reactions could target the sulfonamide group or the aromatic rings.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide may have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or other neurological disorders.
Industry: Could be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the fluorophenyl group may enhance binding affinity and specificity. The furan and sulfonamide groups could contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide
- N-(2-(4-(2-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide
Uniqueness
The presence of the fluorophenyl group in N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro- or bromo- analogs.
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide, a compound of interest in pharmacological research, has garnered attention due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its pharmacodynamics, pharmacokinetics, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H26FN3O5S |
| Molecular Weight | 463.54 g/mol |
| LogP | 1.577 |
| Polar Surface Area | 52.58 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
This compound is known to interact with various biological targets, particularly in the central nervous system (CNS). Its structural similarity to other piperazine derivatives suggests potential activity at neurotransmitter receptors, particularly serotonin and dopamine receptors. Research indicates that compounds with similar structures often exhibit antagonistic or agonistic properties on these receptors, which may contribute to their therapeutic effects.
Antidepressant Effects
Several studies have indicated that piperazine derivatives can exhibit antidepressant-like effects. For example, a study involving a related compound demonstrated significant reductions in depression-like behavior in animal models, suggesting similar potential for this compound. The mechanism is hypothesized to involve modulation of serotonin and norepinephrine levels in the brain.
Antipsychotic Properties
The compound's affinity for dopamine receptors may also confer antipsychotic properties. Research into related piperazine compounds has shown efficacy in reducing psychotic symptoms in preclinical models. This is particularly relevant for conditions such as schizophrenia, where dopamine dysregulation plays a critical role.
Study on Neurotransmitter Modulation
In a controlled study examining the effects of this compound on neurotransmitter levels, researchers found that administration resulted in increased serotonin and decreased dopamine levels in rodent models. This suggests a dual mechanism of action that could be beneficial for treating mood disorders.
SPECT Imaging Studies
Single-photon emission computed tomography (SPECT) studies have been conducted to visualize receptor binding in vivo. These studies indicated that the compound binds effectively to serotonin receptors, supporting its potential use as a therapeutic agent in treating anxiety and depression-related disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate metabolic stability. The compound exhibits a half-life conducive to once-daily dosing, making it a candidate for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
